![molecular formula C20H22F3NO3 B2977251 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 397279-44-6](/img/structure/B2977251.png)
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C20H22F3NO3 and its molecular weight is 381.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound might involve multiple steps, starting from readily available precursors. A potential route could involve the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which can then be reacted with 3-(3-methylbutoxy)phenol in the presence of a base to yield the final product. Reaction conditions would need to be optimized for each step, including the choice of solvents, temperatures, and catalysts if needed.
Industrial Production Methods: Industrial production would scale up these reactions using batch or continuous processes. Key considerations would include maximizing yield and purity, minimizing waste, and ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: This compound could undergo a variety of reactions:
Oxidation: Functional groups may be oxidized, potentially affecting its activity or solubility.
Reduction: This could modify the amide or phenoxy components.
Substitution: Particularly at the aromatic rings, leading to derivatives with different properties.
Common Reagents and Conditions: Oxidation might involve agents like potassium permanganate or chromium trioxide. Reduction could use reagents like lithium aluminum hydride or hydrogen gas with a catalyst. Substitution reactions might employ halogens, sulfonyl chlorides, or nitrating agents under controlled conditions.
Major Products Formed: Products of these reactions will depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound might be used as a precursor for more complex molecules or as a reagent in various synthetic pathways.
Biology: It could be studied for potential biological activity, such as antibacterial, antifungal, or anticancer properties.
Medicine: If found to be biologically active, it might be explored as a lead compound for drug development.
Mechanism of Action: The mechanism of action would depend on its specific application:
Molecular Targets: In a biological context, it might interact with proteins, enzymes, or DNA, altering their function.
Pathways Involved: It could modulate various biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds: Comparing 2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide to similar compounds:
Uniqueness: Its unique combination of functional groups might confer specific reactivity or biological activity.
Similar Compounds: Related compounds might include those with similar backbones but different substituents, such as varying alkoxy or phenyl groups. Each modification could significantly alter the properties and applications.
Alright, that’s a crash course in this compound. Hope you find it fascinating!
Eigenschaften
IUPAC Name |
2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-14(2)9-10-26-17-7-4-8-18(12-17)27-13-19(25)24-16-6-3-5-15(11-16)20(21,22)23/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCNNICTZVUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
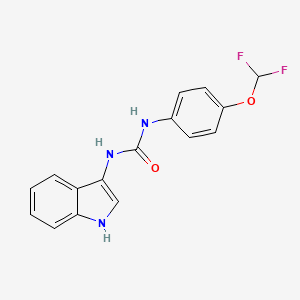

![N-cyclopentyl-2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2977170.png)
![N-ethyl-N-[2-(4-methylpiperidine-1-carbonyl)thiophen-3-yl]benzenesulfonamide](/img/structure/B2977172.png)
![4-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2977174.png)
![5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977175.png)
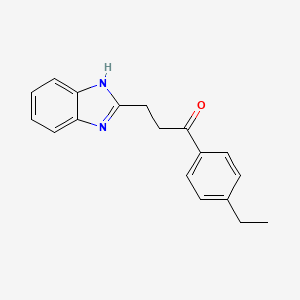


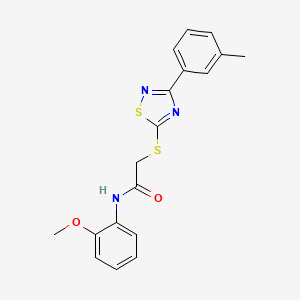
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)
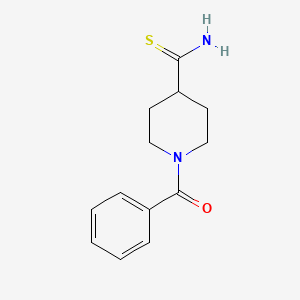
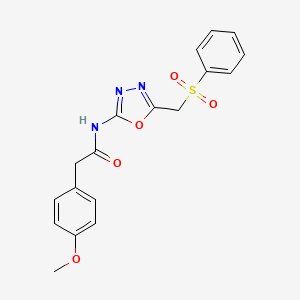
![N,N-dimethyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2977188.png)
